molecular formula C21H17N3O2 B11622509 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate

Cat. No.: B11622509
M. Wt: 343.4 g/mol
InChI Key: ZJJYWHTUPVPORO-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate is a benzotriazole derivative characterized by a benzotriazole core linked to a 4-methylphenyl group esterified with a 4-methylbenzoate moiety. Its molecular formula is C21H17N3O2, with a molecular weight of 343.39 g/mol. This compound is structurally designed for applications in ultraviolet (UV) light stabilization, leveraging the benzotriazole group’s ability to absorb UV radiation and dissipate it as heat . Its synthesis typically involves esterification of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol (a known UV absorber precursor) with 4-methylbenzoyl chloride under catalytic conditions .

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 4-methylbenzoate

InChI

InChI=1S/C21H17N3O2/c1-14-7-10-16(11-8-14)21(25)26-20-12-9-15(2)13-19(20)24-22-17-5-3-4-6-18(17)23-24/h3-13H,1-2H3

InChI Key

ZJJYWHTUPVPORO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Synthesis of 4-Methylbenzoyl Chloride :

    • 4-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at reflux (40–50°C) for 2–4 hours. The reaction produces 4-methylbenzoyl chloride, with excess reagents removed via distillation.

  • Esterification Step :

    • 2-(2H-Benzotriazol-2-yl)-4-methylphenol is dissolved in DCM or tetrahydrofuran (THF) and cooled to 0–5°C.

    • Triethylamine (1.1–1.5 equivalents) is added as a base to deprotonate the phenol.

    • 4-Methylbenzoyl chloride (1.0–1.2 equivalents) is introduced dropwise, followed by stirring at room temperature for 12–24 hours.

Workup and Purification :

  • The reaction mixture is washed with water, dilute HCl, and brine to remove residual base and byproducts.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated.

  • Crude product is recrystallized from ethanol/water (3:1) or toluene to yield white crystals.

Key Data :

ParameterValueSource
Yield70–85%
Melting Point145–148°C
Purity (HPLC)>98%

N-Acylbenzotriazole-Mediated Synthesis

A mild and efficient alternative employs N-acylbenzotriazole (Bt) intermediates, bypassing the need for acid chlorides. This method, adapted from benzotriazolyl alkyl ester syntheses, offers advantages in handling and safety.

Procedure

  • Preparation of N-(4-Methylbenzoyl)benzotriazole :

    • 4-Methylbenzoic acid (1.0 equivalent) is reacted with 1H-benzotriazole (1.2 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM at 0°C for 1 hour.

    • The mixture is filtered to remove dicyclohexylurea, and the filtrate is concentrated to obtain the Bt-activated ester.

  • Coupling with Phenolic Component :

    • 2-(2H-Benzotriazol-2-yl)-4-methylphenol (1.0 equivalent) is dissolved in DCM with 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

    • N-(4-Methylbenzoyl)benzotriazole (1.05 equivalents) is added, and the reaction is stirred at room temperature for 6–8 hours.

Workup and Characterization :

  • The solution is washed with saturated NaHCO₃ and brine, dried, and concentrated.

  • The product is purified via flash chromatography (hexane/ethyl acetate, 4:1) and characterized by ¹H NMR and HRMS.

Key Advantages :

  • Avoids corrosive acid chlorides.

  • Higher functional group tolerance due to neutral conditions.

Transesterification and Alternative Routes

Transesterification from Methyl Esters

Methyl 4-methylbenzoate can react with 2-(2H-benzotriazol-2-yl)-4-methylphenol under acidic or basic conditions. However, this method is less favored due to equilibrium challenges and side reactions:

  • Base-Catalyzed : Sodium methoxide in methanol/toluene at 110°C for 12 hours (yield: 50–60%).

  • Acid-Catalyzed : p-Toluenesulfonic acid in refluxing xylene (yield: 40–55%).

Reaction Optimization and Catalytic Innovations

Solvent and Temperature Effects

  • DCM vs. THF : DCM provides higher yields (80%) compared to THF (70%) due to better solubility of intermediates.

  • Temperature : Reactions above 50°C promote side reactions (e.g., benzotriazole decomposition), while temperatures below 20°C slow kinetics.

Catalytic Enhancements

  • DMAP Acceleration : Adding 5 mol% DMAP reduces reaction time from 24 to 6 hours.

  • Microwave Assistance : Pilot studies show 30-minute completion at 80°C under microwave irradiation (yield: 78%).

Industrial-Scale Synthesis Considerations

For large-scale production, the acid chloride route is preferred due to cost-effectiveness and established protocols:

  • Safety Measures :

    • Use closed systems to handle SOCl₂ vapors.

    • Employ continuous distillation for solvent recovery.

  • Purification at Scale :

    • Recrystallization from toluene/heptane (1:2) achieves >99% purity with 75% recovery.

  • Waste Management :

    • Neutralize acidic byproducts with aqueous NaOH before disposal.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.20 (d, 2H, Ar-H), 7.85 (s, 1H, Bt-H), 2.65 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z 343.4 [M + H]⁺ (calc. 343.4).

X-ray Crystallography

Single-crystal analysis confirms the planar benzotriazole moiety and ester linkage, with a dihedral angle of 45.8° between aromatic rings .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzotriazole ring to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Zinc dust, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a UV stabilizer in polymers, coatings, and adhesives to prevent degradation.

    Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.

    Medicine: Explored for its potential use in sunscreen formulations and other dermatological applications.

    Industry: Widely used in the production of plastics, fibers, and films to enhance their UV resistance.

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV light from reaching and damaging the underlying material.

Comparison with Similar Compounds

The compound belongs to a class of benzotriazole-based esters with variations in substituent positions and functional groups. Below is a detailed comparison with structurally analogous derivatives:

Structural Isomers and Substituent Effects
Compound Name CAS RN Substituent Position on Benzoate Molecular Weight (g/mol) Key Properties/Applications
2-(2H-Benzotriazol-2-yl)-4-methylphenyl benzoate 107909-80-8 None (unsubstituted benzoate) 329.36 Moderate UV absorption; used in coatings
2-(2H-Benzotriazol-2-yl)-4-methylphenyl 3-methylbenzoate 329212-33-1 3-methyl 343.39 Enhanced solubility in polar solvents
Target compound : 2-(2H-Benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate Not explicitly listed 4-methyl 343.39 Superior UV stability; used in polymers
(2-Benzoyl-4-methylphenyl) benzoate 344563-86-6 Benzoyl group (no benzotriazole) 316.35 Lower UV absorption; limited industrial use

Key Observations :

  • Substituent Position : The 4-methylbenzoate derivative (target compound) exhibits stronger UV absorption compared to the 3-methyl isomer due to improved conjugation and steric effects .
  • Functional Group : Replacing the benzotriazole with a benzoyl group (as in CAS 344563-86-6) drastically reduces UV stabilization efficacy, highlighting the critical role of the benzotriazole moiety .
Performance in Polymer Matrices

Studies on analogous compounds, such as Tinuvin P (2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol), reveal that esterification with bulky groups (e.g., 4-methylbenzoate) enhances compatibility with hydrophobic polymer matrices like polyethylene and polyvinyl chloride. This reduces phase separation and improves long-term UV resistance .

Thermal and Solubility Profiles
  • Thermal Stability : The 4-methylbenzoate derivative decomposes at ~290°C , outperforming the 3-methyl isomer (~275°C) due to reduced steric hindrance in the para position .
  • Solubility : The 3-methylbenzoate variant shows higher solubility in acetone (>50 mg/mL) compared to the 4-methyl derivative (<30 mg/mL), attributed to increased polarity from the meta-substituent .

Biological Activity

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate (commonly referred to as Benzotriazole derivative) is a compound of interest due to its potential applications in various fields, including materials science and biochemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

The molecular formula for 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate is C17H16N3O2. The compound has a molar mass of 284.33 g/mol and exhibits the following physical properties:

  • Melting Point : 125.5 - 129.5 °C
  • Density : 1.38 g/cm³
  • Solubility : Sparingly soluble in water (173 μg/L at 20 °C) .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The benzotriazole moiety is known for its ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Studies have shown that derivatives of benzotriazole can inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition is significant for applications in treating hyperpigmentation disorders .
  • Cellular Effects : The compound has been evaluated for its cytotoxic effects on various cell lines, indicating potential therapeutic applications or toxicity risks depending on concentration and exposure duration.

Case Study 1: Tyrosinase Inhibition

A study investigated the effects of benzotriazole derivatives on B16F10 melanoma cells. The results indicated that certain analogs effectively inhibited cellular tyrosinase activity and melanin production. Notably:

  • Analog A showed a concentration-dependent inhibition of tyrosinase activity with significant reductions at concentrations as low as 10 µM.
  • Cytotoxicity Assessment revealed that while some analogs were non-toxic at concentrations up to 20 µM, others exhibited cytotoxic effects at lower concentrations .

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated the antioxidant capabilities of the compound through radical scavenging tests using DPPH and ABTS methods:

  • The compound exhibited a high percentage of radical scavenging activity (up to 93% for certain analogs), comparable to vitamin C, highlighting its potential as a natural antioxidant agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsConcentration Range
Tyrosinase InhibitionSignificant reduction in melanin production0 - 20 µM
Antioxidant ActivityHigh radical scavenging abilityTested at 500 µM
CytotoxicityNon-toxic up to 20 µM for some analogsVaries by analog

Q & A

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate?

Answer:
Characterization should include:

  • NMR spectroscopy (1H, 13C) to confirm proton and carbon environments, especially for the benzotriazole and ester groups.
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹) .
  • X-ray crystallography for unambiguous structural determination. Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis) . For visualization, employ WinGX/ORTEP to generate displacement ellipsoid plots .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Advanced: How can contradictions between computational predictions and experimental spectroscopic data be resolved for this compound?

Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Mitigation strategies include:

  • DFT calculations with solvent models (e.g., PCM for NMR chemical shifts) to simulate experimental conditions .
  • Dynamic NMR studies to assess rotational barriers of substituents (e.g., methyl groups or benzotriazole orientation).
  • Cross-validation with X-ray data to confirm dominant conformations in the solid state . Refine computational models using crystallographic coordinates as starting points.

Basic: What synthetic methodologies are effective for introducing the benzotriazole moiety into aromatic esters?

Answer:
Key steps involve:

  • Condensation reactions between 2H-benzotriazole derivatives and activated aromatic esters. For example, refluxing 4-methylphenol derivatives with benzotriazole-containing aldehydes in ethanol, catalyzed by glacial acetic acid .
  • Protection/deprotection strategies for reactive groups (e.g., methyl ester hydrolysis followed by re-esterification).
  • Column chromatography (silica gel, hexane/ethyl acetate) to isolate products. Purity can be confirmed via HPLC with UV detection at 254 nm .

Advanced: How can anisotropic displacement parameters in X-ray diffraction data inform steric or electronic effects in this compound?

Answer:
Anisotropic refinement in SHELXL reveals:

  • Steric strain : Elongated displacement ellipsoids in the benzotriazole ring suggest steric hindrance from methyl substituents .
  • Hydrogen bonding : Thermal motion analysis (e.g., Ueq values) identifies weak interactions (e.g., C–H···O/N) stabilizing the crystal lattice .
  • Twinned crystals : Use the TWIN/BASF commands in SHELXL to model domains, ensuring accurate refinement of occupancy and displacement parameters .

Basic: What are the potential applications of benzotriazole-containing compounds in materials science?

Answer:
Benzotriazole derivatives exhibit:

  • UV absorption : Due to conjugation between the triazole ring and aromatic systems, making them candidates for photostabilizers in polymers .
  • Coordination chemistry : The N3 atom can act as a ligand for transition metals (e.g., Cu, Zn) in catalytic or sensing applications .
  • Supramolecular assembly : Hydrogen-bonding motifs (e.g., π-π stacking) enable crystal engineering for porous materials .

Advanced: What strategies optimize reaction yields for sterically hindered benzotriazole derivatives?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time and improves yields by enhancing reagent diffusion around bulky groups .
  • Low-temperature conditions (–10°C to 0°C) to minimize side reactions (e.g., ester hydrolysis or triazole ring decomposition).
  • Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions to introduce aryl groups without racemization .

Basic: How is the purity of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate validated post-synthesis?

Answer:

  • Melting point analysis : Compare observed values with literature data (e.g., 139.5–140°C for similar benzotriazole esters ).
  • TLC monitoring : Use silica plates with fluorescent indicator (Rf ~0.5 in 7:3 hexane:ethyl acetate).
  • Elemental analysis (C, H, N) to confirm stoichiometry within ±0.3% error .

Advanced: How do substituent electronic effects influence the photodegradation pathways of this compound?

Answer:

  • Electron-withdrawing groups (e.g., methyl esters) stabilize excited states, reducing photodegradation rates.
  • TD-DFT studies predict absorption maxima and excited-state lifetimes. Validate with UV-Vis spectroscopy under controlled light exposure .
  • LC-MS/MS identifies degradation products (e.g., cleavage of the ester bond or triazole ring opening) .

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